7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the indoline family, which is known for its diverse pharmacological properties. The molecular formula of this compound is CHClFN\O, and it has a molecular weight of 339.69 g/mol. Its IUPAC name is 7-chloro-1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione, and it has a CAS number of 85511-67-7 .
The compound can be synthesized from readily available starting materials such as 7-chloroindole and 3-(trifluoromethyl)benzyl chloride. The synthesis typically requires specific reaction conditions involving bases like sodium hydride or potassium carbonate. Its structure has been characterized using various analytical techniques, including X-ray crystallography, which provides detailed information about its molecular arrangement .
7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione is classified as a heterocyclic compound due to the presence of nitrogen in its indole structure. It is also categorized under indole derivatives, which are known for their wide range of biological activities, including anticancer and antimicrobial properties .
The synthesis of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione generally involves the following steps:
The reaction conditions must be carefully controlled to optimize yield and purity. The use of appropriate solvents and temperatures can significantly affect the outcome of the synthesis. For instance, dichloromethane is commonly used as a solvent due to its ability to dissolve organic compounds effectively .
The molecular structure of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione features:
Key structural data includes:
7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione can undergo several chemical reactions:
Common reagents for these reactions include halogens for substitution and strong acids for facilitating electrophilic aromatic substitution reactions. Reaction conditions must be optimized for each type of transformation to achieve desired products efficiently .
The mechanism of action for 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets:
This mechanism highlights the compound's role in therapeutic applications related to inflammation and cancer treatment .
The physical properties of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione include:
Chemical properties are characterized by:
Relevant analyses such as spectral data (NMR, IR, UV-visible spectroscopy) provide insights into its structural characteristics and confirm identity .
The applications of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione are diverse:
The indoline-2,3-dione (isatin) scaffold represents a privileged heterocyclic system in drug discovery due to its planar, electron-rich architecture and capacity for diverse non-covalent interactions. This bicyclic framework comprises a fused six-membered benzene ring and a five-membered pyrrolone ring containing adjacent ketone functionalities at positions 2 and 3. The carbonyl groups confer significant hydrogen-bond acceptor capacity, while the aromatic system enables π-π stacking and cation-π interactions with biological targets [1] [3]. This versatility allows indoline-2,3-dione derivatives to engage with a broad spectrum of enzymes and receptors, positioning them as critical pharmacophores for antimicrobial, antiviral, and anticancer agents [3].
In mycobacterial DNA gyrase inhibition, the indoline-2,3-dione core anchors ligands within the enzyme’s active site through multiple interactions: (1) the C2 carbonyl forms hydrogen bonds with conserved residues (e.g., Arg98, Asn172), (2) the C3 carbonyl coordinates with catalytic serine (Ser178), and (3) the hydrophobic indoline ring engages in van der Waals contacts with non-polar pockets [1]. Molecular docking studies of isatin-based Schiff bases in Mycobacterium tuberculosis (Mtb) GyrA reveal binding energies ranging from −3.21 to −8.09 kcal/mol, directly correlating with inhibitory potency (Table 1). Derivatives with extended conjugation at C3 (e.g., benzofuran) exhibit enhanced activity due to complementary shape matching with the hydrophobic cavity [1].
Table 1: Binding Interactions and Energetics of Indoline-2,3-dione Derivatives with Mtb DNA Gyrase
Compound | Key Substituent | Binding Energy (kcal/mol) | Hydrogen Bond Residues | IC₅₀ (μM) |
---|---|---|---|---|
8 | Pyridine | −7.02 | Arg98, Asn172, Ser178 | 157.3 |
18 | Benzofuran | −8.09 | Lys49, Ser178, Gly179 | 56.3 |
19 | Benzofuran variant | −6.85 | Lys49, Ser178, Gly179 | 89.9 |
Data derived from docking studies using Mtb GyrA crystal structure (3ilw) [1]
Strategic placement of halogen substituents significantly modulates the physicochemical properties and target affinity of indoline-2,3-dione derivatives. The 7-chloro substituent in 7-chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione exerts dual effects: (1) steric occlusion of metabolic oxidation at C7, enhancing metabolic stability, and (2) induction of an electron-deficient aromatic system that strengthens dipole-dipole interactions with target proteins [1] [2]. Chlorine’s ortho-effect also restricts bond rotation, potentially locking the molecule in bioactive conformations.
The 4-(trifluoromethyl)benzyl group at N1 serves as a sterically demanding, hydrophobic anchor. The trifluoromethyl (CF₃) group contributes through:
In HIV-1 fusion inhibitors, CF₃-containing heterocycles like 3-(trifluoromethyl)phenyl-thiazolidinones achieve sub-micromolar EC₅₀ values (e.g., 0.014 μM) due to enhanced hydrophobic filling of the gp41 cavity [2]. Similarly, chloro substituents in isatin derivatives reduce IC₅₀ by 3–5 fold compared to unsubstituted analogs in DNA gyrase assays (Table 1) [1]. These effects synergize in 7-chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione, where computational models predict optimized ClogP (~3.5–4.2) and polar surface area (PSA ~50 Ų) values, balancing permeability and target engagement.
Table 2: Impact of Substituents on Key Physicochemical Parameters
Substituent | Effect on log P | Effect on Metabolic Stability | Target Interaction Contribution |
---|---|---|---|
7-Chloro | +0.6–0.8 | Blocks CYP3A4 oxidation at C7 | Dipole enhancement; conformational rigidity |
4-(Trifluoromethyl)benzyl | +1.0–1.3 | Blocks N-dealkylation | Hydrophobic cavity filling; π-stacking |
Data synthesized from structure-property relationship studies of indoline-2,3-dione analogs [1] [2]
Molecular docking of 7-chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione in Mtb GyrA predicts a unique binding mode: the chloro substituent orients toward a sub-pocket lined by residues Lys49 and His52, while the trifluoromethylbenzyl group occupies a hydrophobic cleft near Arg98. This positioning stabilizes the complex through halogen bonds (Cl···Ser178 O) and CF₃···Tyr156 interactions, reducing binding entropy [1]. In viral fusion targets, the CF₃ group mimics the hydrophobic side chains of gp41 residues (e.g., Trp117), explaining the superior activity of CF₃-bearing inhibitors over non-halogenated analogs [2].
The strategic incorporation of chloro and trifluoromethyl groups exemplifies bioisosteric optimization, where halogen atoms enhance potency without violating drug-likeness rules. This approach mitigates the high molecular weight and lipophilicity pitfalls seen in earlier HIV inhibitors (e.g., ClogP >5) [2], positioning 7-chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione as a promising lead for dual antimicrobial-antiviral development.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2